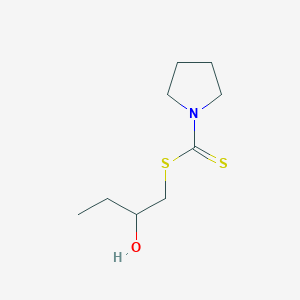
2-Hydroxybutyl pyrrolidine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybutyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their wide range of applications in various fields, including agriculture, medicine, and industry. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a carbodithioate group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl pyrrolidine-1-carbodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS2), and epoxides. This reaction is typically carried out in ethanol at room temperature, making it a relatively simple and efficient process . The reaction involves the formation of a carbon-sulfur bond, which is a crucial transformation in organic synthesis.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ultrasound irradiation has been reported to accelerate the reaction, making it more efficient and environmentally friendly . This method allows for the production of the compound in good to excellent yields with high chemo-, regio-, and stereoselectivities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybutyl pyrrolidine-1-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions, making them suitable for various applications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols. Substitution reactions can lead to the formation of various substituted derivatives of the compound.
Applications De Recherche Scientifique
2-Hydroxybutyl pyrrolidine-1-carbodithioate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Hydroxybutyl pyrrolidine-1-carbodithioate involves its interaction with various molecular targets and pathways. The compound can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. It can also inhibit certain enzymes, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyethyl pyrrolidine-1-carbodithioate
- 2-Hydroxypropyl pyrrolidine-1-carbodithioate
- 2-Hydroxybutyl pyrrolidine-1-carbodithioate
Uniqueness
This compound is unique due to its specific structure, which includes a butyl group. This structural feature provides the compound with distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds .
Propriétés
Numéro CAS |
922164-86-1 |
|---|---|
Formule moléculaire |
C9H17NOS2 |
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
2-hydroxybutyl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-2-8(11)7-13-9(12)10-5-3-4-6-10/h8,11H,2-7H2,1H3 |
Clé InChI |
OTBGYYWJFHOBKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CSC(=S)N1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
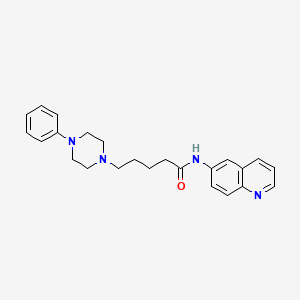
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
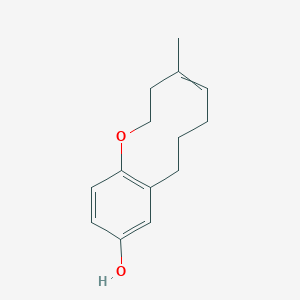
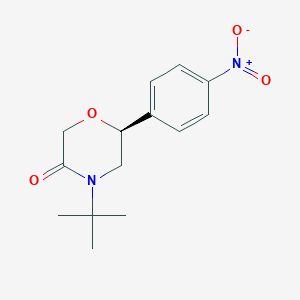
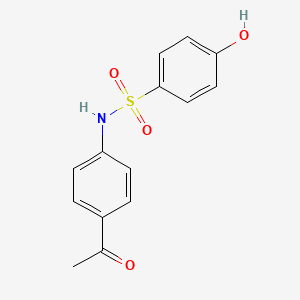
![Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoroMethyl)-](/img/structure/B15174697.png)

![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)

![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)
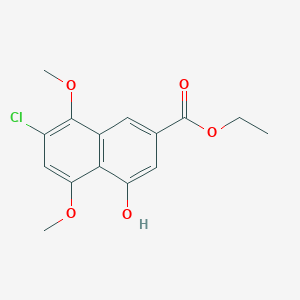

![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)
